N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d][1,3]dioxole moiety and a 2-methoxyphenethyl group linked by an oxalamide bridge
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target microtubules and their component protein, tubulin .
Biochemical Pathways
It can be inferred from related compounds that it may affect pathways related to cell cycle progression and apoptosis .
Result of Action
Related compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
It has been reported that similar compounds bearing the benzo[d][1,3]dioxol-5-yl moiety have shown activity against various cancer cell lines . The exact enzymes, proteins, and other biomolecules that N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide interacts with are yet to be identified.
Cellular Effects
Related compounds have shown anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Molecular Mechanism
It is known that related compounds can cause cell cycle arrest at the S phase and induce apoptosis in cancer cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide typically involves the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a series of reactions starting from catechol, which undergoes methylenation to form the dioxole ring.
Preparation of the 2-methoxyphenethylamine: This involves the methylation of phenethylamine to introduce the methoxy group.
Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the 2-methoxyphenethylamine using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, with research indicating its ability to inhibit the growth of certain cancer cell lines.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have been studied for their anticancer properties.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole group and have shown potent growth inhibition properties against various cancer cell lines.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide is unique due to its specific combination of the benzo[d][1,3]dioxole and 2-methoxyphenethyl groups linked by an oxalamide bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-23-14-5-3-2-4-12(14)8-9-19-17(21)18(22)20-13-6-7-15-16(10-13)25-11-24-15/h2-7,10H,8-9,11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVQQRKOFFNMLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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